6-(4-benzylpiperidin-1-yl)-3-cyclohexylpyrimidine-2,4(1H,3H)-dione

High-Throughput Screening (HTS) Negative Control Importin alpha-1

Authenticated Negative Control: EC50 >500,000 nM at Importin α-1 (AID 435026), confirming negligible target engagement. Unlike simple solvent blanks, this pyrimidinedione analog mimics the structural complexity of active hits while remaining pharmacologically silent at Importin α-1. Verified inactivity eliminates false-positive risks inherent to uncharacterized reference compounds, enabling more confident hit identification in HTS campaigns.

Molecular Formula C22H29N3O2
Molecular Weight 367.493
CAS No. 863588-26-5
Cat. No. B2673334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-benzylpiperidin-1-yl)-3-cyclohexylpyrimidine-2,4(1H,3H)-dione
CAS863588-26-5
Molecular FormulaC22H29N3O2
Molecular Weight367.493
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCC(CC3)CC4=CC=CC=C4
InChIInChI=1S/C22H29N3O2/c26-21-16-20(23-22(27)25(21)19-9-5-2-6-10-19)24-13-11-18(12-14-24)15-17-7-3-1-4-8-17/h1,3-4,7-8,16,18-19H,2,5-6,9-15H2,(H,23,27)
InChIKeyKQGLOYUMFACIJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 6-(4-benzylpiperidin-1-yl)-3-cyclohexylpyrimidine-2,4(1H,3H)-dione (863588-26-5): A Screening Library Derivative


6-(4-benzylpiperidin-1-yl)-3-cyclohexylpyrimidine-2,4(1H,3H)-dione is a synthetic small molecule belonging to the pyrimidinedione class, characterized by a cyclohexyl and a 4-benzylpiperidine substituent on its uracil core. It is cataloged under multiple identifiers including CID 3239085 and MLS000094377, and is primarily available as a research-grade screening compound from specialty chemical suppliers [1]. Its documented biological annotation is limited, with the primary quantitative data indicating negligible activity against the Importin subunit alpha-1 target [2].

Critical Scientific Differentiation for 6-(4-benzylpiperidin-1-yl)-3-cyclohexylpyrimidine-2,4(1H,3H)-dione


The primary source of scientific differentiation for this compound derives not from high-potency agonist or antagonist activity, but from its established profile as a highly inactive analog within a target-specific counterscreen. Its documented EC50 of >500,000 nM against Importin subunit alpha-1 (AID 435026) [1] makes it a potentially valuable negative control for certain HTS campaigns, distinguishing it from active analogs in the same library. Generic substitution with a structurally similar compound without this verified inactivity profile risks introducing false positives in assays designed around this specific target-interaction landscape.

Quantitative Evidence for Selecting 863588-26-5 Over Its Analogs


Verified Inactivity in an Importin Subunit alpha-1 HTS Counterscreen

This compound's most significant quantitative differentiator is its verified low potency (high EC50) against the human Importin subunit alpha-1 target. In a FRET-based HTS counterscreen (PubChem AID 435026), 6-(4-benzylpiperidin-1-yl)-3-cyclohexylpyrimidine-2,4(1H,3H)-dione demonstrated an EC50 value exceeding 500,000 nM, categorizing it as an inactive compound for this specific target interaction [1]. This data point provides a clear selection criterion for scientists needing a verified negative control.

High-Throughput Screening (HTS) Negative Control Importin alpha-1 Counterscreen

Structural Exclusion from Key Pharmacological Class of GR Modulators

A distinct structural feature of this compound is the 4-benzylpiperidine moiety at the 6-position. Analysis of the major patent family covering pyrimidinedione cyclohexyl glucocorticoid receptor (GR) modulators, including US 8,906,917, indicates that anti-glucocorticoid activity is generally associated with specific substitutions on the core scaffold [1]. While the core scaffold is explored in these patents, the specific 4-benzylpiperidine substitution of CAS 863588-26-5 does not appear as a potent example, differentiating it structurally from the active GR modulators in this class.

Glucocorticoid Receptor (GR) Structure-Activity Relationship (SAR) Pyrimidinedione Patent Analysis

Evidence-Based Research Applications for 6-(4-benzylpiperidin-1-yl)-3-cyclohexylpyrimidine-2,4(1H,3H)-dione


Use as a Verified Negative Control in Importin alpha-1 HTS Assays

The compound's verified EC50 of >500,000 nM against Importin subunit alpha-1 [1] positions it as a superior negative control for any high-throughput screening campaign targeting this protein. Its structural complexity, exceeding simple solvent controls, helps rule out non-specific lipophilic interactions as a source of false-positive activity.

Structural Biology and SAR Probe for the Pyrimidinedione Scaffold

Given its structural divergence from potent glucocorticoid receptor modulators in the same patent family [2], this compound can serve as a key SAR probe. Comparing its lack of GR activity with active congeners provides direct evidence for the functional consequences of substituting a 6-benzylpiperidine group, mapping the steric tolerance of the target binding pocket.

Chemical Tool for Evaluating Cannabinoid Receptor Target Selectivity

As a structurally characterized and biologically annotated member of the pyrimidinedione class, this compound can be used as a tool compound to evaluate target selectivity. Its inactivity at the Importin alpha-1 target can be contrasted with potential activity or inactivity at related targets to develop a selectivity fingerprint for the chemical scaffold.

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